molecular formula C18H19N5O2S B7143868 N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide

Cat. No.: B7143868
M. Wt: 369.4 g/mol
InChI Key: IEVXDRIZZIWJGQ-UHFFFAOYSA-N
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Description

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyridine intermediates, followed by their coupling with thiophene and morpholine derivatives. Key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for catalyst selection and reaction condition optimization to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using palladium on carbon (Pd/C).

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3) in acetonitrile (MeCN).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives of the thiophene ring.

    Reduction: Reduced imidazole derivatives.

    Substitution: Alkylated morpholine derivatives.

Scientific Research Applications

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings can coordinate with metal ions or form hydrogen bonds with active site residues, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like 1-methylimidazole and 2-phenylimidazole share the imidazole core structure.

    Pyridine Derivatives: Compounds such as 2-aminopyridine and 4-chloropyridine are structurally related.

    Thiophene Derivatives: Compounds like 2-thiophenecarboxylic acid and 2,5-dimethylthiophene are similar in structure.

Uniqueness

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c24-18(22-7-8-25-15(12-22)16-2-1-9-26-16)21-11-14-3-4-20-17(10-14)23-6-5-19-13-23/h1-6,9-10,13,15H,7-8,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVXDRIZZIWJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NCC2=CC(=NC=C2)N3C=CN=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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